
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring, with a hydrochloride salt form enhancing its solubility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride typically involves the sulfonation of 2,6-dimethylaniline followed by the introduction of the amino group. The process can be summarized as follows:
Sulfonation: 2,6-dimethylaniline is treated with sulfuric acid to introduce the sulfonamide group.
Amination: The sulfonated intermediate is then reacted with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
科学研究应用
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
作用机制
The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .
相似化合物的比较
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl) benzene sulphonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl) benzene-1-sulphonamide.
Comparison: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike sulfamethazine and sulfadiazine, it has two methyl groups that enhance its lipophilicity and potentially its bioavailability .
属性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC 名称 |
4-amino-2,6-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-5-3-7(9)4-6(2)8(5)13(10,11)12;/h3-4H,9H2,1-2H3,(H2,10,11,12);1H |
InChI 键 |
KATGWPITQHNLBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
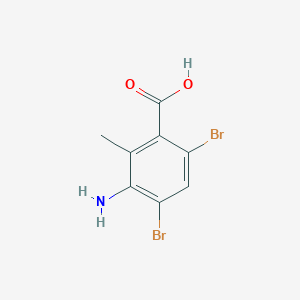
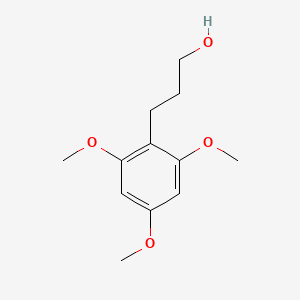
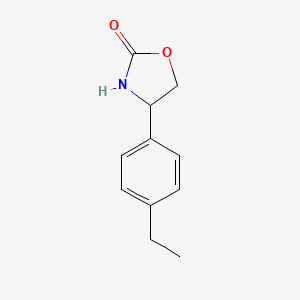
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
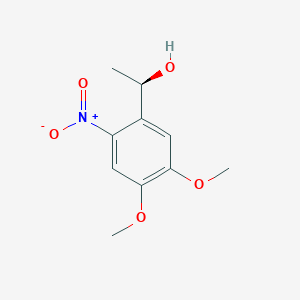
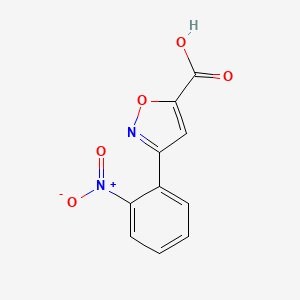
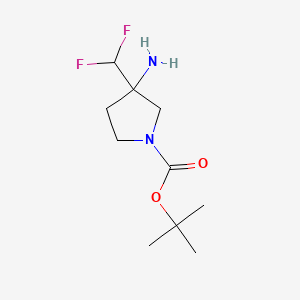

![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
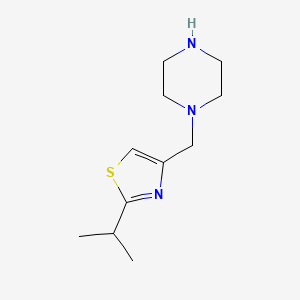
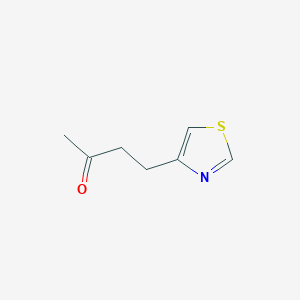
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)

